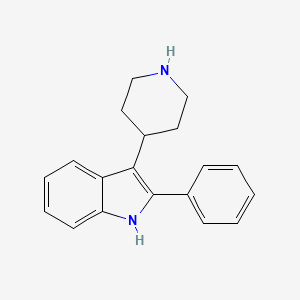

2-苯基-3-(哌啶-4-基)-1H-吲哚

描述

2-苯基-3-哌啶-4-基-1H-吲哚是一种杂环化合物,它结合了吲哚和哌啶的结构特征。吲哚是一种双环结构,由一个六元苯环与一个五元含氮吡咯环稠合而成。哌啶是一个六元环,含有一个氮原子。这两种结构的组合产生了一种具有独特化学和生物特性的化合物。

科学研究应用

2-Phenyl-3-piperidin-4-yl-1H-indole has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

生化分析

Biochemical Properties

2-Phenyl-3-(piperidin-4-YL)-1H-indole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . The interaction between 2-Phenyl-3-(piperidin-4-YL)-1H-indole and these enzymes is characterized by the binding of the compound to the active site of the enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins.

Cellular Effects

2-Phenyl-3-(piperidin-4-YL)-1H-indole exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-Phenyl-3-(piperidin-4-YL)-1H-indole can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of 2-Phenyl-3-(piperidin-4-YL)-1H-indole involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, 2-Phenyl-3-(piperidin-4-YL)-1H-indole inhibits the activity of cyclooxygenase enzymes by binding to their active sites, thereby blocking the conversion of arachidonic acid to prostaglandins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenyl-3-(piperidin-4-YL)-1H-indole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Phenyl-3-(piperidin-4-YL)-1H-indole remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 2-Phenyl-3-(piperidin-4-YL)-1H-indole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anti-cancer properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.

Metabolic Pathways

2-Phenyl-3-(piperidin-4-YL)-1H-indole is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and endogenous compounds . This inhibition can lead to changes in the levels of metabolites and affect overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2-Phenyl-3-(piperidin-4-YL)-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Phenyl-3-(piperidin-4-YL)-1H-indole within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 2-Phenyl-3-(piperidin-4-YL)-1H-indole is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 2-Phenyl-3-(piperidin-4-YL)-1H-indole may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways.

准备方法

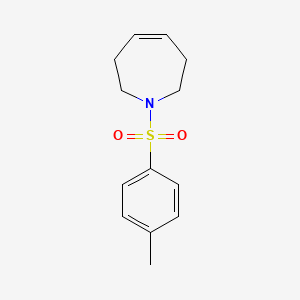

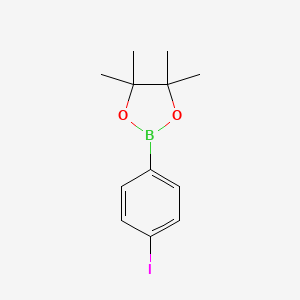

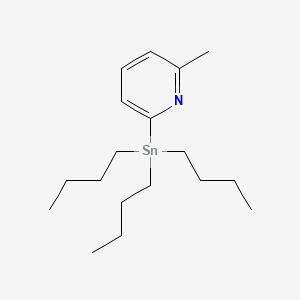

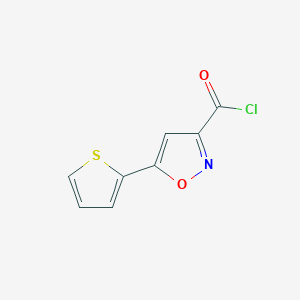

合成路线和反应条件

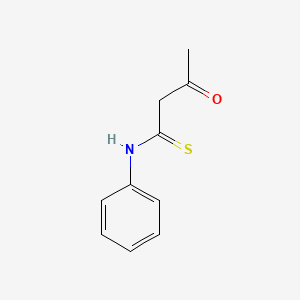

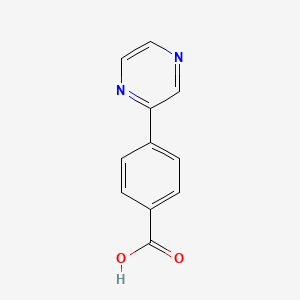

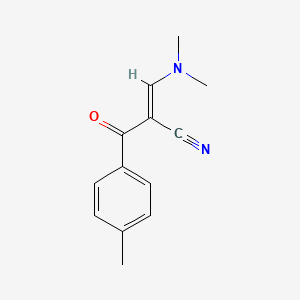

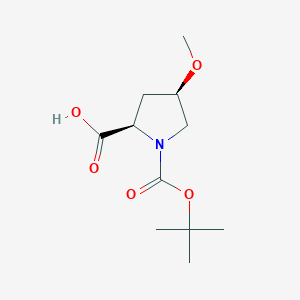

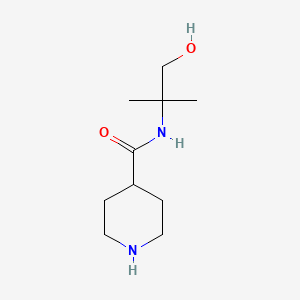

2-苯基-3-哌啶-4-基-1H-吲哚的合成可以通过多种合成路线实现。一种常见的方法是菲舍尔吲哚合成,其中苯肼在酸催化剂存在下与酮或醛反应生成吲哚环。哌啶环可以通过后续反应引入,涉及适当的试剂和条件。

例如,苯肼与环己酮在甲醇中回流条件下,在甲磺酸存在下反应可以得到所需的吲哚衍生物 。然后可以通过使用合适的哌啶衍生物进行亲核取代反应来引入哌啶环。

工业生产方法

2-苯基-3-哌啶-4-基-1H-吲哚的工业生产可能涉及类似的合成路线,但在更大规模上。使用连续流动反应器和优化的反应条件可以提高合成效率和产率。此外,采用结晶和色谱等纯化技术可以获得高纯度的化合物。

化学反应分析

反应类型

2-苯基-3-哌啶-4-基-1H-吲哚可以进行各种化学反应,包括:

氧化: 该化合物可以用高锰酸钾或三氧化铬等氧化剂氧化,形成相应的氧化产物。

还原: 还原反应可以用氢化锂铝或硼氢化钠等还原剂进行,生成还原衍生物。

取代: 该化合物可以进行亲核取代反应,其中亲核试剂取代分子中的特定原子或基团。

常用试剂和条件

氧化: 酸性或中性条件下的高锰酸钾。

还原: 无水乙醚中的氢化锂铝或甲醇中的硼氢化钠。

取代: 在合适的溶剂和催化剂存在下的胺或醇盐等亲核试剂。

主要形成的产物

氧化: 具有酮或羧酸等官能团的氧化衍生物。

还原: 具有额外氢原子的还原衍生物。

取代: 取代衍生物,其中新的官能团取代了原来的原子或基团。

4. 科研应用

2-苯基-3-哌啶-4-基-1H-吲哚在科学研究中具有多种应用,包括:

化学: 用作合成复杂有机分子和杂环化合物的构建单元。

生物学: 研究其潜在的生物活性,包括抗病毒、抗癌和抗菌特性.

医药: 探索作为靶向各种疾病的新药的先导化合物。

工业: 用于生产具有特定性质的专用化学品和材料。

作用机制

2-苯基-3-哌啶-4-基-1H-吲哚的作用机制涉及它与特定分子靶点和途径的相互作用。吲哚部分可以结合各种受体和酶,调节它们的活性。哌啶环可以增强化合物的结合亲和力和选择性。具体的分子靶点和途径取决于正在研究的特定生物活性。

相似化合物的比较

类似化合物

2-苯基吲哚: 一种具有类似吲哚结构但缺乏哌啶环的化合物。

3-(哌啶-4-基)吲哚: 一种具有类似哌啶取代基但苯基位置不同的化合物。

独特性

2-苯基-3-哌啶-4-基-1H-吲哚的独特之处在于它结合了吲哚和哌啶部分,赋予了其独特的化学和生物性质。这两个环的存在允许与各种分子靶点进行多功能相互作用,使其成为研究和开发中一种有价值的化合物。

属性

IUPAC Name |

2-phenyl-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2/c1-2-6-15(7-3-1)19-18(14-10-12-20-13-11-14)16-8-4-5-9-17(16)21-19/h1-9,14,20-21H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPAVENSJPMGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432328 | |

| Record name | 2-Phenyl-3-(4-piperidinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221109-26-8 | |

| Record name | 2-Phenyl-3-(4-piperidinyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221109268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-3-(4-piperidinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-3-(4-PIPERIDINYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8QVX49UNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。